molecular formula C18H23NO3 B5401417 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one

Cat. No. B5401417
M. Wt: 301.4 g/mol
InChI Key: DHYVBRGSZGIXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is commonly known as LY294002 and is widely used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks).

Mechanism of Action

7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one exerts its inhibitory effect on 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one by binding to the ATP-binding site of the enzyme. This binding prevents the activation of the enzyme and the downstream signaling pathways that promote cell growth and survival. The inhibition of PI3K signaling by 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one leads to the suppression of cell proliferation and survival, induction of apoptosis, and enhancement of chemotherapy and radiotherapy efficacy.
Biochemical and Physiological Effects:
The inhibition of PI3K signaling by 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several biochemical and physiological effects. It leads to the suppression of cell proliferation and survival, induction of apoptosis, and enhancement of chemotherapy and radiotherapy efficacy. It also affects glucose metabolism, insulin signaling, and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its potency and selectivity as a PI3K inhibitor, its ability to induce apoptosis and enhance chemotherapy and radiotherapy efficacy, and its potential therapeutic applications for various diseases. The limitations of using 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in lab experiments include its complex synthesis process, the need for expertise in organic chemistry, and its potential toxicity and off-target effects.

Future Directions

The future directions of research on 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one include the development of more potent and selective PI3K inhibitors, the investigation of its potential therapeutic applications for various diseases, the elucidation of its mechanism of action in different cellular and animal models, and the evaluation of its toxicity and pharmacokinetics in preclinical and clinical studies. Other future directions include the development of new synthetic methods for the production of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one and the exploration of its potential as a chemical probe for studying PI3K signaling pathways.

Synthesis Methods

The synthesis of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one involves the condensation of 4-methylumbelliferone with 1-pyrrolidinecarboxaldehyde in the presence of propylamine. The resulting product is then subjected to a series of chemical reactions, including oxidation, methylation, and cyclization, to obtain the final compound. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is widely used in scientific research as a potent and selective inhibitor of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one. 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one are a family of enzymes that play a critical role in cell signaling pathways, including cell growth, proliferation, differentiation, and survival. Dysregulation of PI3K signaling has been implicated in various diseases, including cancer, diabetes, and cardiovascular diseases.
The use of 7-hydroxy-8-methyl-4-propyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one as a PI3K inhibitor has been extensively studied in various cellular and animal models. It has been shown to inhibit the proliferation and survival of cancer cells, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. It has also been investigated as a potential therapeutic agent for various other diseases, including diabetes, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

7-hydroxy-8-methyl-4-propyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-6-13-10-16(20)22-18-12(2)17(21)14(9-15(13)18)11-19-7-4-5-8-19/h9-10,21H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHYVBRGSZGIXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C(C(=C2C)O)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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